Fz7-21

Description

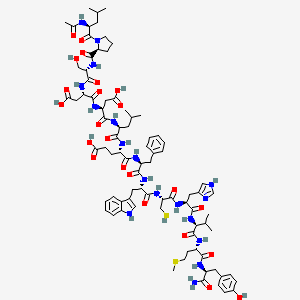

Structure

2D Structure

Properties

Molecular Formula |

C₈₃H₁₁₄N₁₈O₂₃S₂ |

|---|---|

Molecular Weight |

1796.05 |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |

SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |

Synonym |

(Ac)-LPSDDLEFWCHVMY-NH2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fz7-21

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fz7-21 is a potent and selective peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3][4] Dysregulation of the Wnt/FZD7 axis is implicated in the pathogenesis of various cancers and other diseases, making it a compelling target for therapeutic intervention.[5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function.

Introduction to this compound and the Frizzled-7 Receptor

This compound is a synthetic peptide with the sequence Ac-LPSDDLEFWCHVMY-NH2.[2] It was identified through phage display technology as a high-affinity binder to the Cysteine-Rich Domain (CRD) of the FZD7 receptor.[2][4] FZD7 is a seven-transmembrane receptor that, upon binding to its cognate Wnt ligands, initiates a cascade of intracellular events culminating in the stabilization and nuclear translocation of β-catenin. This process, known as the canonical Wnt/β-catenin signaling pathway, plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation.[5] Aberrant activation of this pathway is a hallmark of numerous cancers, including colorectal, breast, and liver cancer, where it drives tumor initiation, progression, and metastasis.[5]

Mechanism of Action of this compound

This compound functions as a direct antagonist of the FZD7 receptor, primarily through its interaction with the extracellular CRD. The mechanism can be dissected into the following key events:

-

Selective Binding to the FZD7 Cysteine-Rich Domain (CRD): this compound exhibits high selectivity for the CRD of the FZD7 subclass of Frizzled receptors.[1] The binding occurs at a site distinct from the Wnt ligand binding pocket.

-

Allosteric Modulation and Conformational Change: Upon binding, this compound induces a significant conformational change in the FZD7 CRD.[1][2] This allosteric modulation alters the architecture of the lipid-binding groove within the CRD, which is crucial for Wnt ligand interaction and receptor activation.

-

Inhibition of Wnt/β-catenin Signaling: By altering the conformation of the FZD7 CRD, this compound effectively prevents the productive engagement of Wnt ligands with the receptor. This blockade inhibits the downstream signaling cascade, leading to the degradation of β-catenin and the suppression of Wnt target gene expression.[1][3][4]

-

Disruption of Stem Cell Function: The Wnt/FZD7 signaling axis is vital for the maintenance and self-renewal of intestinal stem cells. This compound has been shown to impair the function of these stem cells in intestinal organoid models, highlighting its potential therapeutic application in targeting cancer stem cells.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (human FZD7 CRD) | 58 nM | Binding Assay | [1] |

| EC50 (mouse FZD7 CRD) | 34 nM | Binding Assay | [1] |

| IC50 (Wnt3a-induced signaling) | 100 nM | TOPflash Luciferase Reporter Assay in HEK293 cells | [3][4] |

| IC50 (Wnt3a-mediated β-catenin stabilization) | 50 nM | Western Blot in mouse L cells | [3] |

Table 1: In Vitro Efficacy and Potency of this compound

Experimental Protocols

Wnt/β-catenin Signaling Inhibition Assay (TOPflash Luciferase Reporter Assay)

This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF responsive element.

Materials:

-

HEK293T cell line

-

M50 Super 8x TOPFlash reporter plasmid

-

Renilla luciferase control plasmid (pRL-TK)

-

Wnt3a conditioned media or recombinant Wnt3a

-

This compound peptide

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 50-70% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the TOPFlash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Peptide Treatment: After 24 hours of transfection, replace the media with fresh media containing varying concentrations of this compound or a vehicle control.

-

Wnt Stimulation: After a 1-hour pre-incubation with this compound, add Wnt3a conditioned media or recombinant Wnt3a to the wells to stimulate Wnt signaling.

-

Incubation: Incubate the cells for an additional 16-24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of inhibition of Wnt signaling for each concentration of this compound relative to the Wnt3a-stimulated control.

This compound and FZD7 CRD Binding Assay (Fluorescence Polarization)

This assay measures the binding of a fluorescently labeled this compound peptide to the purified FZD7 CRD protein.

Materials:

-

Fluorescently labeled this compound (e.g., with 5-FAM)

-

Purified recombinant FZD7 CRD protein

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the purified FZD7 CRD protein in the binding buffer. Prepare a constant concentration of the fluorescently labeled this compound peptide in the same buffer.

-

Assay Plate Setup: Add a fixed volume of the fluorescently labeled this compound to each well of the 384-well plate.

-

Binding Reaction: Add varying concentrations of the FZD7 CRD protein to the wells. Include wells with only the fluorescent peptide (no protein) as a control for baseline polarization.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters for the chosen fluorophore.

-

Data Analysis: Plot the fluorescence polarization values as a function of the FZD7 CRD concentration. Fit the data to a one-site binding model to determine the equilibrium dissociation constant (Kd).

Visualizations

Figure 1: Mechanism of action of this compound in the Wnt signaling pathway.

Figure 2: Experimental workflow for the TOPflash luciferase reporter assay.

Conclusion

This compound is a well-characterized peptide antagonist of the FZD7 receptor. Its mechanism of action, involving direct binding to the FZD7 CRD and allosteric inhibition of Wnt signaling, has been robustly demonstrated through a variety of in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating the Wnt pathway and for those involved in the development of novel therapeutics targeting FZD7. The high selectivity and potent activity of this compound make it an important tool for dissecting the role of FZD7 in health and disease and a promising lead compound for further drug development efforts.

References

- 1. A Putative Frizzled 7-Targeting Compound Acts as a Firefly Luciferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

Fz7-21: A Selective Peptide Antagonist of the Frizzled-7 Receptor

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Wnt signaling pathway is a critical regulator of embryonic development, tissue homeostasis, and stem cell maintenance.[1][2] Dysregulation of this pathway, often through the overexpression of its receptors, is a hallmark of numerous cancers, including gastrointestinal, breast, pancreatic, and hepatocellular carcinomas.[3] Frizzled-7 (FZD7), a member of the F-class G protein-coupled receptors (GPCRs), has emerged as a key Wnt receptor implicated in tumor initiation, cancer stem cell maintenance, and metastasis.[3][4] This central role makes FZD7 a compelling target for therapeutic intervention. This compound is a potent and selective peptide antagonist designed to target the FZD7 receptor, offering a valuable tool for both basic research and preclinical drug development.[5][6][7][8] Identified from a phage display library, this peptide selectively binds to the FZD7 subclass of receptors, impairing Wnt/β-catenin signaling and disrupting stem cell function.[6][7][9][10]

Mechanism of Action

This compound exerts its antagonistic effects by binding to the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor.[6][7][8] This interaction occurs at a novel site proximal to the lipid-binding groove, which is essential for Wnt ligand interaction.[3][9] The binding of this compound induces a conformational change in the FZD7 CRD, altering the architecture of this groove.[5][6][7][8]

Crucially, this compound does not function by directly blocking the Wnt ligand from accessing the receptor.[3][9] Instead, its mechanism involves preventing the formation of the essential ternary complex between the Wnt-3a ligand, the FZD7 receptor, and the Wnt co-receptor Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6).[3][9] By stabilizing an inactive dimeric conformation of the FZD7 CRD, this compound effectively deactivates the receptor and halts the downstream signaling cascade.[3][9]

Quantitative Data

The potency and binding affinity of this compound have been characterized in various assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Stimulation | IC50 Value | Reference |

| Wnt/β-catenin Signaling | HEK293-TB | Exogenous WNT3A | ~100 nM | [5][6][7][8][11][12][13] |

| β-catenin Stabilization | Mouse L cells | WNT3A | ~50 nM | [5][8][13] |

| Wnt/β-catenin Signaling | ΔFZD1–10 HEK293T (re-expressing FZD1, 2, or 7) | Wnt3a | ~2 µM | [14] |

Note: A recent study reported a 3 to 5-fold lower potency in their cellular context, potentially due to differences in synthetic routes, purity, or proteolytic activity.[11][14]

Table 2: Binding Affinity of this compound

| Target | EC50 Value | Reference |

| Human FZD7 CRD | 58 nM | [5][15][16] |

| Mouse FZD7 CRD | 34 nM | [5][15][16] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key experiments used to characterize this compound.

TOPbrite Dual-Luciferase Reporter Assay

This assay quantitatively measures the activity of the canonical Wnt/β-catenin signaling pathway.

-

Cell Culture: HEK293-TB cells, which are HEK293 cells stably transfected with a TCF/LEF-responsive firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase control, are used.[11]

-

Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound (or the negative control peptide, Fz7-21S) for a specified period (e.g., 6 hours).[11][17] All conditions, including controls, should contain an equivalent concentration of the vehicle (e.g., 1% DMSO).[11]

-

Stimulation: The Wnt pathway is activated by adding a recombinant Wnt ligand, typically WNT3A (e.g., 50 ng/ml), to the media.[9][11]

-

Lysis and Measurement: After incubation, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Analysis: The TOPbrite (firefly) signal is normalized to the Renilla signal to control for variations in cell number and transfection efficiency. The resulting data is used to generate dose-response curves and calculate IC50 values.

β-Catenin Stabilization Assay

This assay assesses the ability of this compound to block Wnt-induced accumulation of β-catenin.

-

Cell Culture: Mouse L cells are cultured to sub-confluency.[8][13]

-

Treatment and Stimulation: Cells are treated with this compound followed by stimulation with WNT3A.

-

Cell Lysis: After the treatment period, cells are washed with PBS and lysed to extract total cellular proteins.

-

Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for β-catenin and a loading control (e.g., GAPDH or β-actin).

-

Analysis: The intensity of the β-catenin band is quantified and normalized to the loading control to determine the relative level of β-catenin stabilization across different treatment conditions.

Fluorescence-Detection Size-Exclusion Chromatography (FSEC)

FSEC is used to demonstrate the selective binding of this compound to the FZD7 CRD.

-

Peptide Labeling: this compound and the control peptide Fz7-21S are labeled with a fluorescent tag (e.g., 5FAM).[11]

-

Incubation: The fluorescently labeled peptides (e.g., 1 µM) are incubated with various purified, Fc-tagged FZD CRD proteins (e.g., 125 nM) overnight at 4 °C.[11]

-

Chromatography: The mixtures are analyzed by size-exclusion chromatography on a high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Analysis: A shift in the elution volume of the fluorescent peptide to a higher molecular weight when incubated with a specific FZD CRD indicates a binding interaction. The selective binding to FZD1, 2, and 7 CRDs can be demonstrated.[11]

Surface Plasmon Resonance (SPR)

SPR provides quantitative data on the binding kinetics and affinity between WNT3A and the FZD7 CRD in the presence of this compound.

-

Chip Preparation: Purified hFZD7 CRD is immobilized on a sensor chip.[9]

-

Binding Analysis:

-

To test for direct inhibition, a mixture of WNT3A and dthis compound (a dimeric version of this compound) is injected over the chip, and the response is compared to the injection of WNT3A alone.[9]

-

To assess the disruption of ternary complex formation, the immobilized FZD7 CRD is first saturated by injecting dthis compound. Immediately following this, a mixture of WNT3A and dthis compound is injected. The resulting binding curve is compared to a control where the chip was mock-treated with buffer before WNT3A injection.[9]

-

-

Data Analysis: The sensorgrams are analyzed to determine association and dissociation rates, confirming that dthis compound does not inhibit WNT3A binding but disrupts the formation of the larger Wnt-FZD-LRP6 complex.[9]

Intestinal Organoid Culture

This ex vivo model is used to assess the impact of this compound on stem cell function in a more physiologically relevant context.

-

Organoid Culture: Mouse intestinal organoids, which contain LGR5+ intestinal stem cells, are cultured in a basement membrane extract matrix with appropriate growth factors.[9][10]

-

Treatment: Established organoids are treated with this compound, a vehicle control (DMSO), or a positive control inhibitor of Wnt signaling (e.g., an LRP6-specific antibody).[9]

-

Analysis: The morphology of the organoids is monitored over time (e.g., 48 hours). Inhibition of Wnt signaling by this compound leads to a disruption of the normal budding structures characteristic of healthy, self-renewing organoids, indicating an impairment of stem cell function.[6][7][8][9]

In Vivo Applications and Future Directions

While much of the characterization of this compound has been conducted in vitro, its efficacy highlights the need for investigation in preclinical in vivo models of cancer.[11] Patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models are powerful tools for evaluating the therapeutic efficacy and toxicity of anti-cancer compounds.[18][19][20] Future studies will likely focus on assessing this compound in xenograft models of FZD7-dependent cancers, such as triple-negative breast cancer or colorectal cancer.[4][11] As FZD7 is implicated in promoting cancer stem cell activity and chemo-resistance, co-treatment studies combining this compound with standard chemotherapy are also a critical area for future research.[11]

Conclusion

This compound is a well-characterized peptide antagonist that selectively targets the FZD7 receptor. Through a unique mechanism that involves altering the conformation of the FZD7 CRD and preventing the assembly of the Wnt-FZD7-LRP6 signaling complex, it effectively inhibits the canonical Wnt/β-catenin pathway.[3][9] Its demonstrated potency in cell-based assays and its ability to disrupt stem cell function in intestinal organoids underscore its value as a research tool for dissecting the role of FZD7 in physiology and disease.[8][9] Furthermore, this compound represents a promising lead compound for the development of novel therapeutics targeting Wnt-driven cancers and other diseases characterized by aberrant FZD7 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt7b Activates Canonical Signaling in Epithelial and Vascular Smooth Muscle Cells through Interactions with Fzd1, Fzd10, and LRP5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel frizzled-7 inhibitors by targeting the receptor’s transmembrane domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 9. researchgate.net [researchgate.net]

- 10. A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. biocompare.com [biocompare.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. crownbio.com [crownbio.com]

- 20. Patient-Derived Xenograft Tumor Models | Abnova [abnova.com]

The Impact of Fz7-21 on Intestinal Stem Cell Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intestinal epithelium is a highly regenerative tissue maintained by a population of LGR5+ (leucine-rich repeat-containing G-protein coupled receptor 5) intestinal stem cells (ISCs) located at the base of the crypts of Lieberkühn. The self-renewal and differentiation of these ISCs are predominantly governed by the canonical Wnt/β-catenin signaling pathway. A key component of this pathway is the Frizzled-7 (FZD7) receptor, which is enriched in LGR5+ ISCs and plays a critical role in their maintenance and function.[1][2][3][4] The peptide Fz7-21 has been identified as a selective inhibitor of the FZD7 receptor, offering a targeted approach to modulate ISC activity.[1][3][5] This technical guide provides an in-depth analysis of this compound's effect on intestinal stem cell function, detailing its mechanism of action, experimental validation, and relevant protocols.

Mechanism of Action: Disruption of Wnt/β-catenin Signaling

This compound is a peptide inhibitor that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor.[1][3][5] Its inhibitory action is not through direct competition with Wnt ligands for the binding site. Instead, this compound, in its active dimeric form (dthis compound), binds to a novel site on the FZD7 CRD.[1][6] This binding event induces a conformational change in the receptor, which prevents the formation of the essential ternary complex between the Wnt-3a ligand, the FZD7 receptor, and its co-receptor, low-density lipoprotein receptor-related protein 6 (LRP6).[1][6] The disruption of this complex is the pivotal step in inhibiting the downstream signaling cascade.

By preventing the Wnt-3a/FZD7/LRP6 complex formation, this compound effectively blocks the canonical Wnt/β-catenin signaling pathway.[1] This inhibition leads to the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus. As a result, the transcription of Wnt target genes, which are crucial for ISC self-renewal and proliferation, is suppressed.[1][7]

Quantitative Analysis of this compound's Effects

The inhibitory activity of this compound has been quantified through various assays, primarily focusing on its impact on Wnt signaling in cell lines and its functional consequences on intestinal organoid cultures.

Table 1: Inhibition of Wnt/β-catenin Signaling

| Assay | Cell Line | Treatment | IC50 | Reference |

| TOPbrite Dual-Luciferase Reporter | HEK293-TB | This compound | ~100 nM | [6][8] |

Table 2: Effect of dthis compound on Mouse Intestinal Organoid Stem Cell Potential

| Treatment | Concentration | Organoids with ≥1 Bud (%) | Statistical Significance (vs. DMSO) | Reference |

| DMSO (Control) | - | 45.3 ± 2.1 | - | [6] |

| dthis compound | 1 µM | 40.1 ± 3.5 | Not Significant | [6] |

| dthis compound | 10 µM | 30.2 ± 1.8 | P = 0.0036 | [6] |

| dthis compound | 100 µM | 25.7 ± 2.4 | P = 0.0008 | [6] |

| dthis compound | 200 µM | 24.9 ± 1.9 | P = 0.0007 | [6] |

| Fz7-21S (Scrambled Control) | 200 µM | 43.8 ± 2.9 | Not Significant | [6] |

| anti-LRP6 (Positive Control) | 10 µg/ml | 22.1 ± 3.2 | P < 0.0001 | [6] |

Data are presented as mean ± s.e.m. from at least three independent experiments.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.

Mouse Intestinal Organoid Culture and Treatment

This protocol describes the isolation of murine intestinal crypts and the subsequent culture of organoids to assess the impact of this compound on ISC function.

-

Crypt Isolation:

-

Euthanize a C57BL/6 mouse and harvest the small intestine.

-

Flush the intestine with ice-cold PBS to remove luminal contents.

-

Cut the intestine into approximately 5 mm pieces and wash repeatedly with PBS.

-

Incubate the tissue pieces in a chelation buffer (e.g., 2 mM EDTA in PBS) for 30 minutes on ice with gentle rocking.

-

After incubation, vigorously shake the tube to release the crypts from the surrounding tissue.

-

Filter the supernatant through a 70 µm cell strainer to remove villi and other debris.

-

Centrifuge the filtrate at 300 x g for 5 minutes to pellet the crypts.

-

-

Organoid Seeding and Culture:

-

Resuspend the crypt pellet in a basement membrane matrix (e.g., Matrigel).

-

Plate 50 µL domes of the Matrigel/crypt suspension into a pre-warmed 24-well plate.

-

Polymerize the domes by incubating at 37°C for 10-15 minutes.

-

Overlay each dome with 500 µL of complete intestinal organoid growth medium (e.g., IntestiCult™ Organoid Growth Medium or a similar ENR-based medium containing EGF, Noggin, and R-spondin).

-

Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

-

This compound Treatment and Analysis:

-

After 24-48 hours of initial culture, replace the medium with fresh medium containing the desired concentrations of dthis compound, Fz7-21S (scrambled control), or DMSO (vehicle control).

-

Incubate the organoids for an additional 48 hours.

-

Acquire brightfield images of the organoids using an inverted microscope.

-

Quantify the stem cell potential by counting the number of organoids with at least one bud versus those that are spherical or cystic. The result is expressed as a percentage of budding organoids.[6]

-

TOPbrite Dual-Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway in response to this compound.

-

Cell Culture and Transfection:

-

Culture HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase for normalization, in DMEM supplemented with 10% FBS.

-

Seed the cells in a 96-well plate at a density that will result in approximately 80-90% confluency at the time of the assay.

-

-

Treatment and Wnt Stimulation:

-

Pre-incubate the cells with varying concentrations of this compound or control peptides for 1-2 hours.

-

Stimulate the Wnt pathway by adding recombinant WNT3A (e.g., 50 ng/mL) to the wells.

-

Incubate for an additional 6-8 hours at 37°C.

-

-

Luciferase Activity Measurement:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

-

Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[8]

-

Fluorescence-Detection Size-Exclusion Chromatography (FSEC)

FSEC is employed to assess the binding selectivity of fluorescently labeled this compound to the CRDs of different Frizzled receptors.

-

Sample Preparation:

-

Synthesize and label this compound with a fluorescent dye (e.g., 5-FAM).

-

Express and purify the extracellular CRDs of various FZD receptors (e.g., FZD1, 2, 4, 5, 7, 8) as Fc-fusion proteins.

-

Incubate a fixed concentration of 5-FAM-Fz7-21 (e.g., 1 µM) with an equimolar or slight excess of each FZD CRD-Fc protein overnight at 4°C to allow for complex formation.[8]

-

-

Chromatography:

-

Equilibrate a size-exclusion chromatography column (e.g., Superdex 200) with a suitable buffer (e.g., PBS).

-

Inject the incubation mixture onto the column.

-

Monitor the elution profile using an in-line fluorescence detector set to the excitation and emission wavelengths of the fluorescent label.

-

-

Data Analysis:

-

Analyze the resulting chromatograms. A shift in the elution volume of the fluorescent peptide to a higher molecular weight (earlier elution time) in the presence of a specific FZD CRD indicates binding.

-

The peak height and area can provide a semi-quantitative measure of the binding affinity and specificity.[8]

-

RNA-Seq Analysis of Treated Organoids

To understand the global transcriptomic changes induced by this compound, RNA sequencing is performed on treated intestinal organoids.

-

Organoid Culture and Treatment:

-

Culture mouse intestinal organoids as described previously.

-

Treat mature organoids with dthis compound (e.g., 100 µM) or DMSO for 24 hours.[6]

-

-

RNA Extraction and Library Preparation:

-

Harvest the organoids and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries from the extracted RNA using a standard protocol (e.g., TruSeq RNA Sample Prep Kit), including poly(A) selection, fragmentation, reverse transcription, and adapter ligation.

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina HiSeq).

-

Perform quality control on the raw sequencing reads.

-

Align the reads to the mouse reference genome.

-

Quantify gene expression levels.

-

Perform differential gene expression analysis between the dthis compound-treated and DMSO-treated groups to identify up- and down-regulated genes.

-

Conduct pathway and gene ontology enrichment analysis to determine the biological processes affected by this compound treatment.[6]

-

Conclusion

This compound represents a potent and selective tool for probing the function of FZD7 in intestinal stem cell biology. By disrupting the Wnt/β-catenin signaling pathway, this compound effectively impairs the self-renewal capacity of ISCs, as demonstrated by the reduction in intestinal organoid budding. The detailed protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in targeting the Wnt pathway in the context of intestinal physiology and disease. Further investigation into the in vivo efficacy and safety of this compound and its derivatives is a promising avenue for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. stemcell.com [stemcell.com]

- 3. hubrecht.eu [hubrecht.eu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Characterization of an in vitro 3D intestinal organoid model by using massive RNAseq-based transcriptome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. shimadzu.co.kr [shimadzu.co.kr]

- 8. researchgate.net [researchgate.net]

Fz7-21 Peptide: A Technical Guide to its Structure, Sequence, and Function as a Frizzled-7 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fz7-21 peptide has emerged as a potent and selective antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt/β-catenin signaling pathway. Dysregulation of this pathway is implicated in various cancers and other diseases, making FZD7 an attractive therapeutic target. This technical guide provides a comprehensive overview of the this compound peptide, detailing its structure, sequence, mechanism of action, and its effects on cellular signaling. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to facilitate further research and drug development efforts.

This compound Peptide: Structure and Sequence

The this compound peptide is a synthetic cyclic peptide with the following sequence and modifications:

-

Sequence (Three-Letter Code): Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2[1][2][3]

-

Molecular Formula: C83H114N18O23S2[1]

-

Molecular Weight: 1796.05 g/mol [1]

The structural integrity of this compound is crucial for its biological activity. The peptide's conformation allows it to bind with high affinity and selectivity to the cysteine-rich domain (CRD) of the FZD7 receptor.[1][2][3][4] The crystal structure of the this compound peptide in complex with the FZD7 CRD has been determined and is available in the Protein Data Bank (PDB) under the accession code 5wbs .[5]

Quantitative Data Summary

The biological activity of the this compound peptide has been quantified in various assays. The following tables summarize the key findings:

Table 1: Inhibitory Concentrations of this compound

| Assay Type | Cell Line | Stimulation | IC50 Value | Reference |

| Wnt/β-catenin signaling | HEK293 cells | Exogenous WNT3A | 100 nM | [1][2][3][6] |

| Wnt/β-catenin signaling | HEK293T cells | Wnt3A | ~100 nM | |

| β-catenin stabilization | Mouse L cells | WNT3A | 50 nM | [1][4][6] |

Table 2: Binding Affinity of this compound

| Ligand | Analyte | Method | KD Value | Reference |

| This compound | Human FZD7 CRD | Surface Plasmon Resonance (SPR) | Low nanomolar | [7] |

Table 3: EC50 Values of this compound

| Target | Species | EC50 Value | Reference |

| FZD7 CRD | Human | 58 nM | [4][8] |

| FZD7 CRD | Mouse | 34 nM | [4][8] |

Mechanism of Action and Signaling Pathway

This compound exerts its antagonistic effect by directly binding to the cysteine-rich domain (CRD) of the FZD7 receptor.[1][2][3][4] This binding event induces a conformational change in the FZD7 CRD, altering the architecture of its lipid-binding groove.[4] While this compound does not block the binding of Wnt ligands to FZD7, it prevents the formation of the ternary complex between Wnt, FZD7, and the LRP6 co-receptor, which is essential for the downstream activation of the canonical Wnt/β-catenin signaling pathway.[7]

The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled receptor and the LRP5/6 co-receptor. This leads to the recruitment of Dishevelled (Dvl) and the inhibition of the β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α. As a result, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF transcription factors to regulate the expression of Wnt target genes involved in cell proliferation, differentiation, and survival. This compound effectively inhibits this cascade at an early step by disrupting the formation of the active receptor complex.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound peptide.

Cell Culture and Transfection of HEK293T Cells

HEK293T cells are commonly used for studying Wnt/β-catenin signaling due to their high transfection efficiency.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Opti-MEM I Reduced Serum Medium

Protocol:

-

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh medium and seed into new culture flasks.

-

Transfection:

-

Seed 2.5 x 10^5 cells per well in a 12-well plate the day before transfection.

-

On the day of transfection, prepare two tubes for each well:

-

Tube A: Dilute plasmid DNA (e.g., TOPflash/FOPflash reporter plasmids) in 125 µL of Opti-MEM.

-

Tube B: Dilute 6 µL of Lipofectamine 2000 in 125 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the DNA-lipid complexes to the cells.

-

Change the medium 4-6 hours post-transfection.

-

Dual-Luciferase Reporter Assay (TOPflash/FOPflash)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

Transfected HEK293T cells (with TOPflash/FOPflash and a Renilla luciferase control plasmid)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

24 hours post-transfection, treat the cells with Wnt3a conditioned medium or recombinant Wnt3a in the presence or absence of varying concentrations of this compound peptide for 6-24 hours.

-

Wash the cells with PBS and lyse them using the passive lysis buffer provided in the assay kit.

-

Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity (TOPflash/FOPflash).

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The ratio of TOPflash to FOPflash activity indicates the level of Wnt/β-catenin signaling.

Mouse Intestinal Organoid Culture

Intestinal organoids provide a 3D in vitro model that closely mimics the in vivo intestinal epithelium, making them ideal for studying the effects of this compound on intestinal stem cells.

Materials:

-

Mouse small intestine or colon tissue

-

Matrigel® Matrix

-

IntestiCult™ Organoid Growth Medium (Mouse)

-

Gentle Cell Dissociation Reagent

-

Advanced DMEM/F12

Protocol:

-

Crypt Isolation: Isolate intestinal crypts from mouse tissue following established protocols.

-

Plating: Resuspend the isolated crypts in Matrigel and plate as domes in a pre-warmed 24-well plate. Allow the Matrigel to solidify at 37°C for 10-15 minutes.

-

Culture: Add IntestiCult™ Organoid Growth Medium to each well. Culture the organoids at 37°C and 5% CO2.

-

Treatment: After 2-3 days of culture, treat the organoids with this compound or a control peptide by adding it to the culture medium.

-

Analysis: Assess the effects of this compound on organoid budding and growth over several days using brightfield microscopy. Budding is an indicator of stem cell function.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human FZD7 CRD protein

-

This compound peptide

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Immobilize the recombinant FZD7 CRD onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of the this compound peptide over the sensor surface.

-

Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte bound to the immobilized ligand. This generates a sensorgram showing the association and dissociation phases of the interaction.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Caption: A simplified workflow for determining the binding affinity of this compound to FZD7 CRD using SPR.

Conclusion

The this compound peptide is a valuable research tool for investigating the role of FZD7 in the Wnt/β-catenin signaling pathway. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics targeting diseases driven by aberrant Wnt signaling. The detailed information and protocols provided in this technical guide are intended to support and accelerate further research in this critical area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Mouse Intestinal Organoid Culture Protocol | Springer Nature Experiments [experiments.springernature.com]

- 3. StarrLab - Intestinal Organoid Culture [sites.google.com]

- 4. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Culture and transfection of HEK293T cells [protocols.io]

- 8. researchgate.net [researchgate.net]

Fz7-21: A Comparative Analysis of Binding Affinity to Human vs. Mouse Frizzled-7 Receptors

Abstract: This technical guide provides a detailed analysis of the peptide antagonist Fz7-21 and its binding affinity to the human and mouse Frizzled-7 (FZD7) receptors. FZD7, a key component of the Wnt signaling pathway, is highly conserved between human and mouse species, making it a critical target for therapeutic research in oncology and regenerative medicine. This document summarizes quantitative binding data, outlines detailed experimental protocols for affinity determination, and illustrates the relevant biological and experimental workflows. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's interaction with its target across species.

Introduction to FZD7 and the this compound Antagonist

The Frizzled-7 (FZD7) receptor is a seven-transmembrane protein that plays a crucial role in the activation of the Wnt signaling pathway.[1] Upon binding of a Wnt ligand, FZD7 recruits the co-receptor LRP5/6, initiating a downstream cascade that leads to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes. This pathway is fundamental in embryogenesis and tissue homeostasis, and its dysregulation is implicated in various cancers.[2]

The amino acid sequence of FZD7 is highly conserved between humans and mice. Rat Fzd7, for instance, shares 96.9% identity with human FZD7 and 99.3% with mouse Fzd7.[2] This high degree of homology, particularly within the extracellular Wnt-binding Cysteine-Rich Domain (CRD), allows for the cross-species activity of many modulators.

This compound is a potent peptide antagonist of FZD7, with the sequence Ac-LPSDDLEFWCHVMY-NH2.[3][4] It was identified from a phage display library and functions by selectively binding to the FZD7 CRD.[4] This interaction alters the conformation of the receptor's lipid-binding groove, which in turn impairs its function in Wnt/β-catenin signaling.[3][5] Specifically, this compound binding prevents the formation of the essential Wnt-FZD7-LRP6 ternary complex.[6][7]

Quantitative Binding and Inhibition Data

This compound demonstrates potent activity against both human and mouse FZD7. The available data, primarily expressed as EC50 (half-maximal effective concentration) for binding and IC50 (half-maximal inhibitory concentration) for pathway inhibition, indicates a comparable and potent affinity for both orthologs.

| Parameter | Species | Value (nM) | Assay Type | Description |

| EC50 | Human | 58 | Binding to FZD7 CRD | Measures the concentration of this compound required to achieve 50% of the maximal binding to the purified human FZD7 Cysteine-Rich Domain (CRD).[3] |

| EC50 | Mouse | 34 | Binding to FZD7 CRD | Measures the concentration of this compound required to achieve 50% of the maximal binding to the purified mouse FZD7 Cysteine-Rich Domain (CRD).[3] |

| IC50 | Human | 100 | Wnt Signaling Inhibition | Measures the concentration of this compound required to inhibit 50% of Wnt3A-stimulated β-catenin signaling in human HEK293 cells.[4][5] |

| IC50 | Mouse | 50 | β-catenin Stabilization | Measures the concentration of this compound required to block 50% of Wnt3A-mediated β-catenin stabilization in mouse L cells.[5] |

Signaling Pathway and Mechanism of Action

This compound acts as a direct antagonist of the canonical Wnt/β-catenin pathway at the receptor level. The diagram below illustrates the signaling cascade and the specific point of inhibition by this compound.

Caption: Canonical Wnt/FZD7 signaling pathway and inhibition by this compound.

Experimental Protocols

The determination of this compound binding affinity and functional activity involves a combination of biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to measure the direct binding interaction between this compound and the purified FZD7 CRD in real-time.

-

Immobilization: Recombinant, purified FZD7 CRD (either human or mouse) is covalently immobilized onto a sensor chip surface (e.g., a CM5 chip via amine coupling). A reference channel is prepared similarly but without the protein to allow for background signal subtraction.

-

Analyte Injection: A series of this compound peptide solutions at varying concentrations are injected over the sensor and reference surfaces at a constant flow rate.

-

Data Acquisition: The change in the refractive index at the surface, proportional to the mass of bound analyte, is measured and recorded as response units (RU) over time. This generates sensorgrams showing association and dissociation phases.

-

Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir model) to calculate kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[6]

Cell-Based Wnt Signaling Reporter Assay (TOPFlash/TOPbrite)

This functional assay quantifies the inhibition of the Wnt/β-catenin signaling pathway within a cellular context.

-

Cell Line: A reporter cell line, such as HEK293-TB, is used. These cells are engineered to contain a luciferase gene under the control of a TCF/LEF promoter, which is activated by β-catenin.

-

Assay Procedure:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with varying concentrations of this compound (or a control peptide) for a defined pre-incubation period.

-

Wnt signaling is stimulated by adding a known concentration of recombinant Wnt3A protein.

-

After an incubation period (e.g., 6 hours), cells are lysed.[7]

-

-

Signal Detection: Luciferase substrate is added to the lysate, and the resulting luminescence is measured using a luminometer. A constitutively expressed Renilla luciferase is often co-transfected to normalize for cell viability and transfection efficiency.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. The data is then plotted against the logarithm of this compound concentration, and a dose-response curve is fitted to determine the IC50 value.[7]

Workflow for Affinity and Functional Assessment

The logical flow for characterizing a compound like this compound involves progressing from initial biophysical measurements to functional cellular assays.

Caption: Experimental workflow for this compound characterization.

Conclusion

The peptide this compound is a potent and selective antagonist of the FZD7 receptor. Quantitative data demonstrates that it binds to both human and mouse FZD7 CRDs with high affinity, exhibiting EC50 values of 58 nM and 34 nM, respectively.[3] This binding effectively translates to functional inhibition of the canonical Wnt/β-catenin pathway in both human and mouse cell lines. The high degree of sequence homology in the FZD7 receptor between these species underlies this cross-reactivity. The comparable binding and inhibition profiles make this compound an invaluable research tool for studying FZD7-mediated Wnt signaling in both human-derived systems and preclinical mouse models.

References

- 1. Fzd7 frizzled class receptor 7 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Comparative genomics on Fzd7 orthologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. This compound | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Impact of Fz7-21 on Cancer Stem Cell Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of tumor cells characterized by their self-renewal capacity and ability to drive tumor initiation, progression, and relapse. The Wnt/β-catenin signaling pathway is a critical regulator of CSC maintenance, and the Frizzled-7 (FZD7) receptor, a key component of this pathway, is frequently overexpressed in various cancers. Fz7-21 is a synthetic peptide antagonist of FZD7 that has emerged as a promising agent for targeting CSCs. This technical guide provides an in-depth analysis of this compound's impact on cancer stem cell biology, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Introduction: The Role of FZD7 in Cancer Stem Cells

The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis by regulating cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway is a hallmark of many cancers, contributing to the maintenance of cancer stem cells.[2][3] Frizzled-7 (FZD7), a seven-transmembrane receptor, is a key transducer of Wnt signals. Upon binding of a Wnt ligand, FZD7 forms a complex with the co-receptor LRP5/6, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of target genes involved in stem cell self-renewal and proliferation, such as MYC and CCND1 (Cyclin D1).[4]

FZD7 is frequently upregulated in a variety of solid tumors, including colorectal, breast, and liver cancers, and its expression is often correlated with poor prognosis.[3] Emerging evidence strongly implicates FZD7 in the maintenance of cancer stem cell populations, making it an attractive therapeutic target.[1]

This compound: A Peptide Antagonist of FZD7

This compound is a synthetic peptide that selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[1] Its mechanism of action involves preventing the interaction between Wnt ligands and FZD7, thereby inhibiting the downstream activation of the Wnt/β-catenin signaling cascade.[1]

Quantitative Analysis of this compound Activity

The inhibitory effect of this compound on Wnt/β-catenin signaling has been quantified in various in vitro models. The half-maximal inhibitory concentration (IC50) values demonstrate its potency in blocking this critical CSC survival pathway. Furthermore, studies using intestinal organoid models, which are rich in intestinal stem cells, have provided quantitative insights into the impact of a dimeric variant of this compound (dthis compound) on stem cell function.

| Assay | Cell Line/Model | Parameter | This compound/dthis compound Concentration | Result | Reference |

| TOP/FOP Flash Reporter Assay | HEK293T cells | IC50 for Wnt3a-induced β-catenin/TCF signaling | Not Specified | ~100 nM | [1] |

| Intestinal Organoid Culture | Mouse intestinal crypts | Stem Cell (SC) Potential (% of organoids with ≥1 bud) | 1 µM dthis compound | No significant change | Nature Chemical Biology (2018) |

| 10 µM dthis compound | Significant reduction | Nature Chemical Biology (2018) | |||

| 100 µM dthis compound | Significant reduction | Nature Chemical Biology (2018) | |||

| 200 µM dthis compound | Significant reduction | Nature Chemical Biology (2018) |

Signaling Pathways and Experimental Workflows

This compound Inhibition of the Wnt/β-catenin Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Caption: this compound blocks Wnt binding to FZD7, preventing downstream signaling.

Experimental Workflow: Tumorsphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in vitro.

Caption: Workflow for assessing CSC self-renewal using a tumorsphere assay.

Detailed Experimental Protocols

TOP/FOP Flash Reporter Assay for Wnt Signaling Activity

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: HEK293T cells are co-transfected with a firefly luciferase reporter plasmid containing TCF/LEF binding sites (TOP-Flash) or a negative control with mutated binding sites (FOP-Flash), and a Renilla luciferase plasmid for normalization. Activation of the Wnt pathway leads to the expression of firefly luciferase, which can be measured as luminescence.

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect cells with TOP-Flash or FOP-Flash plasmids and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours, replace the medium with fresh medium containing Wnt3a conditioned media and varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis: Lyse the cells using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The Wnt signaling activity is expressed as the ratio of TOP/FOP luciferase activity.

Tumorsphere Formation Assay

This assay evaluates the ability of single cancer cells to form three-dimensional spherical colonies, a characteristic of cancer stem cells.

Principle: CSCs can proliferate and form floating spherical colonies (tumorspheres) in non-adherent culture conditions with serum-free medium supplemented with specific growth factors.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from a tumor sample or a cancer cell line by enzymatic digestion and mechanical dissociation.

-

Cell Seeding: Plate the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 96-well plates.

-

Culture Medium: Use a serum-free medium such as DMEM/F12 supplemented with B27, EGF, and bFGF.

-

Treatment: Add this compound or a vehicle control to the culture medium at the desired concentrations.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.

-

Quantification: Count the number of tumorspheres (typically >50 µm in diameter) per well using a microscope.

-

Data Analysis: Calculate the tumorsphere formation efficiency (TFE) as (Number of tumorspheres / Number of cells seeded) x 100%.

Intestinal Organoid Culture

This 3D culture system recapitulates the structure and function of the intestinal epithelium, providing a physiologically relevant model to study the effects of this compound on intestinal stem cells.

Principle: Intestinal stem cells isolated from crypts can self-organize into mini-gut structures called organoids when cultured in a Matrigel dome with a specialized growth medium.

Protocol:

-

Crypt Isolation: Isolate intestinal crypts from mouse or human intestinal tissue by EDTA chelation and mechanical dissociation.

-

Matrigel Embedding: Resuspend the isolated crypts in Matrigel and plate as domes in a pre-warmed 24-well plate. Allow the Matrigel to solidify at 37°C.

-

Culture Medium: Add complete intestinal organoid growth medium (e.g., IntestiCult™) to each well.

-

Treatment: After organoid formation (typically 2-3 days), add dthis compound or a vehicle control to the culture medium.

-

Maintenance: Change the medium every 2-3 days.

-

Analysis of Stem Cell Potential: After the desired treatment period (e.g., 48 hours), assess the organoid morphology. The "stem cell potential" can be quantified by counting the percentage of organoids that exhibit budding structures, which are indicative of active stem cell proliferation.

-

RNA-Sequencing (Optional): Extract RNA from treated and control organoids for transcriptomic analysis to identify changes in gene expression related to stemness and Wnt signaling.

Future Directions and Unanswered Questions

While the current data strongly suggests that this compound can effectively target the Wnt signaling pathway in cancer stem cells, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

In Vivo Efficacy: Comprehensive in vivo studies using patient-derived xenograft (PDX) models are needed to evaluate the anti-tumor efficacy and safety profile of this compound.

-

Impact on CSC Markers: Quantitative analysis of the effect of this compound on the expression of established CSC markers, such as CD44, CD133, and ALDH1 activity, is necessary.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapies or other targeted agents could lead to more effective treatment strategies.

-

Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical application.

Conclusion

This compound represents a promising targeted therapy for cancers driven by aberrant Wnt/β-catenin signaling. Its ability to inhibit FZD7 and disrupt a key pathway for cancer stem cell maintenance provides a strong rationale for its continued development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing our understanding of this compound and its potential to improve outcomes for cancer patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Wnt/β-catenin Signaling in Normal and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fz7-21 Peptide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the dissolution and storage of the Fz7-21 peptide, a potent antagonist of the Frizzled-7 (FZD7) receptor. Adherence to these protocols is crucial for maintaining the peptide's integrity and ensuring reproducible experimental outcomes.

Introduction to this compound Peptide

This compound is a synthetic peptide that selectively binds to the FZD7 receptor, a key component of the Wnt signaling pathway.[1] By antagonizing FZD7, this compound effectively impairs Wnt/β-catenin signaling, making it a valuable tool for research in areas such as developmental biology, stem cell biology, and oncology.[1][2][3] Proper handling and storage of this peptide are essential to preserve its biological activity.

Materials and Equipment

-

This compound peptide (lyophilized powder)

-

High-purity Dimethyl Sulfoxide (DMSO), anhydrous

-

Sterile, nuclease-free water

-

Sterile, low-protein-binding polypropylene microcentrifuge tubes

-

Calibrated pipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator (optional)

-

-20°C and -80°C freezers

Dissolution Protocol

The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[4]

Step-by-Step Dissolution Procedure:

-

Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature for at least 15-20 minutes.[5][6] This prevents the condensation of moisture, which can compromise the stability of the peptide.[5][6]

-

Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of peptide (M.W. = 1780.08 g/mol ), add 56.18 µL of DMSO.

-

Solubilization: Tightly cap the vial and vortex gently for 10-15 seconds. If the peptide does not fully dissolve, sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.[7]

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding polypropylene tubes.[5]

Note on Solvent Choice: While DMSO is the primary recommended solvent, some experimental systems may be sensitive to it. In such cases, further dilution of the DMSO stock solution into an appropriate sterile aqueous buffer (pH 5-6) immediately before use is advised.[5] However, the stability of this compound in aqueous solutions is limited.

Storage Protocol

Proper storage is critical for maintaining the biological activity of the this compound peptide over time.

Storage of Lyophilized Peptide:

-

Store the lyophilized this compound peptide at -20°C or -80°C in a tightly sealed container with a desiccant.[5][6]

-

Protect from light.[4]

-

Under these conditions, the lyophilized peptide is stable for up to one year at -20°C and two years at -80°C.[4]

Storage of Stock Solution:

-

Store the DMSO stock solution in tightly sealed, light-protected aliquots.

-

For short-term storage, aliquots can be kept at -20°C for up to one month.[1][4]

-

For long-term storage, it is recommended to store the aliquots at -80°C, where they are stable for up to six months.[1][4]

-

Crucially, avoid repeated freeze-thaw cycles. [5]

Quantitative Data Summary

| Parameter | Recommendation | Notes |

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | Use of newly opened, high-purity DMSO is recommended.[4] |

| Stock Concentration | e.g., 10 mM | Prepare a concentrated stock to minimize the volume of DMSO in the final assay. |

| Storage of Lyophilized Peptide | -20°C for up to 1 year; -80°C for up to 2 years | Store in a dark, dry environment.[4][5] |

| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | Aliquot to avoid freeze-thaw cycles. Protect from light.[1][4] |

| Working Solution pH | pH 5-6 for aqueous buffers | The stability of the peptide in aqueous solutions is limited.[5] |

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for this compound Peptide Dissolution and Storage.

Caption: this compound Inhibition of the Wnt/β-catenin Signaling Pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chempep.com [chempep.com]

- 6. NIBSC - Peptide Storage [nibsc.org]

- 7. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]

Application Notes and Protocols: Fz7-21 Treatment of Intestinal Organoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intestinal organoids are three-dimensional (3D) structures derived from intestinal stem cells that recapitulate the cellular organization and function of the intestinal epithelium.[1][2][3] These "mini-guts" in a dish have become an invaluable tool in basic research, drug discovery, and personalized medicine.[2][4][5] One of the key signaling pathways governing intestinal stem cell maintenance and epithelial regeneration is the Wnt signaling pathway.[3][6][7][8] The Frizzled-7 (FZD7) receptor, a critical component of the Wnt pathway, is enriched in LGR5+ intestinal stem cells and plays a crucial role in their self-renewal.[6][9][10][11]

This document provides a detailed protocol for the treatment of intestinal organoids with Fz7-21, a selective peptide inhibitor of the FZD7 receptor.[6][9] this compound has been shown to impair Wnt signaling and disrupt intestinal stem cell function, making it a valuable tool for studying Wnt pathway dynamics and a potential therapeutic agent.[6][9][11]

Mechanism of Action of this compound

This compound is a potent peptide that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor.[6][9] Unlike conventional inhibitors that block the Wnt binding site, this compound binds to a previously uncharacterized site on the FZD7 CRD. This binding alters the conformation of the CRD and prevents the formation of the Wnt-FZD7-LRP6 ternary complex, which is essential for downstream Wnt/β-catenin signaling.[6][10][12] By disrupting this key step, this compound effectively inhibits Wnt signaling in cells expressing FZD7.[6][10]

Signaling Pathway Diagram

Caption: this compound inhibits Wnt signaling by binding to FZD7.

Experimental Protocols

I. Culture of Mouse Intestinal Organoids

This protocol is adapted from established methods for mouse intestinal crypt isolation and organoid culture.[13][14][15]

Materials:

-

Complete IntestiCult™ Organoid Growth Medium (Mouse)

-

Matrigel® Matrix

-

DMEM/F-12 with 15 mM HEPES

-

Gentle Cell Dissociation Reagent

-

24-well tissue culture-treated plates

Procedure:

-

Crypt Isolation: Isolate crypts from the mouse small intestine following standard protocols.

-

Seeding: Resuspend the isolated crypts in Matrigel® on ice.

-

Plating: Plate 50 µL domes of the Matrigel®/crypt suspension into the center of wells of a pre-warmed 24-well plate.

-

Polymerization: Incubate the plate at 37°C for 10-15 minutes to allow the Matrigel® to solidify.

-

Media Addition: Gently add 500 µL of complete IntestiCult™ Organoid Growth Medium to each well.

-

Culture: Culture the organoids at 37°C and 5% CO2. Change the medium every 2-3 days. Organoids should be ready for treatment within 4-6 days.

II. This compound Treatment Protocol

This protocol is based on the methods described by Nile et al. (2018).[6]

Materials:

-

Cultured intestinal organoids in 24-well plates

-

This compound peptide (and scrambled control peptide, Fz7-21S, if applicable)

-

DMSO (vehicle control)

-

Complete IntestiCult™ Organoid Growth Medium

Procedure:

-

Prepare Treatment Media: Prepare fresh culture medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration. Based on published data, concentrations ranging from 1 µM to 200 µM have been tested.[6][16] Prepare a vehicle control medium containing the same concentration of DMSO used to dissolve the peptide.

-

Treatment: Carefully remove the existing medium from the organoid cultures.

-

Media Replacement: Gently add 500 µL of the prepared treatment or control medium to each well.

-

Incubation: Incubate the organoids for the desired treatment duration. For morphological and stem cell potential assays, a 48-hour treatment is recommended.[6][16] For RNA sequencing analysis, a 24-hour treatment has been used.[6]

-

Analysis: Following incubation, proceed with the desired downstream analysis, such as brightfield imaging, stem cell potential assessment, or RNA extraction.

Experimental Workflow Diagram

Caption: Workflow for treating intestinal organoids with this compound.

Data Presentation

The following tables summarize the quantitative data from experiments treating mouse intestinal organoids with a dimerized form of this compound (dthis compound).[6]

Table 1: Effect of dthis compound on Intestinal Organoid Stem Cell Potential

| Treatment Condition | Concentration | Organoid Stem Cell Potential (%) (Mean ± SEM) |

| DMSO (Control) | - | 65 ± 5 |

| dthis compound | 1 µM | 58 ± 6 |

| dthis compound | 10 µM | 45 ± 4 |

| dthis compound | 100 µM | 30 ± 3 |

| dthis compound | 200 µM | 25 ± 2 |

| Fz7-21S (Scrambled) | 200 µM | 62 ± 5 |

| anti-LRP6 (Positive Control) | 10 µg/ml | 28 ± 3 |

Data adapted from Nile et al., Nature Chemical Biology, 2018.[6] Stem cell potential is defined as the percentage of organoids with at least one bud.[6][16]

Table 2: Selected Differentially Expressed Genes in Intestinal Organoids Treated with dthis compound (100 µM for 24h)

| Gene | Log2 Fold Change | Description |

| Downregulated Genes | ||

| Lgr5 | -2.5 | Intestinal stem cell marker |

| Axin2 | -2.0 | Wnt signaling target gene |

| Ascl2 | -1.8 | Transcription factor in stem cells |

| Olfm4 | -3.0 | Stem cell marker |

| Upregulated Genes | ||

| Defa17 | 1.5 | Paneth cell marker |

| Lyz1 | 1.2 | Paneth cell marker |

Data derived from RNA-seq analysis presented in Nile et al., Nature Chemical Biology, 2018.[6]

Conclusion

The protocol and data presented provide a comprehensive guide for researchers interested in utilizing this compound to modulate Wnt signaling in intestinal organoids. The ability of this compound to specifically inhibit FZD7 makes it a powerful tool for dissecting the role of this receptor in intestinal stem cell biology and a potential starting point for the development of novel therapeutics for diseases characterized by dysregulated Wnt signaling, such as colorectal cancer.

References

- 1. Intestinal organoid co-culture protocol to study cell competition in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current applications of intestinal organoids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal organoids as tools for enriching and studying specific and rare cell types: advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frizzled7 Functions as a Wnt Receptor in Intestinal Epithelial Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. stemcell.com [stemcell.com]

- 14. cincinnatichildrens.org [cincinnatichildrens.org]

- 15. bio-techne.com [bio-techne.com]

- 16. researchgate.net [researchgate.net]

Application Note: Determination of Fz7-21 IC50 in Canonical Wnt Signaling Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway is implicated in various diseases, particularly cancer, making its components attractive therapeutic targets.[3][4] The Frizzled-7 (FZD7) receptor, a key component of the Wnt pathway, is frequently overexpressed in several cancers and plays a significant role in tumor initiation and maintenance.[3][4][5] Fz7-21 is a selective peptide antagonist that targets FZD7, offering a promising avenue for therapeutic intervention.[6][7] This document provides detailed protocols and application notes for determining the half-maximal inhibitory concentration (IC50) of this compound in a canonical Wnt signaling assay.

Mechanism of Action of this compound

This compound is a peptide identified from a phage library that impairs the function of Frizzled 7 (FZD7) in Wnt/β-catenin signaling.[6][7] It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[6][7] This binding is thought to alter the conformation of the receptor and the architecture of its lipid-binding groove, thereby preventing the formation of the Wnt-FZD7-LRP6 tripartite complex.[3][6] This action effectively blocks the downstream signaling cascade that leads to the stabilization and nuclear translocation of β-catenin, and subsequent transcription of Wnt target genes.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various cell-based assays. The following table summarizes the reported IC50 values.

| Compound | Cell Line | Assay Type | Wnt Ligand | Reported IC50 | Reference(s) |

| This compound | HEK293 | Wnt/β-catenin Signaling | Exogenous WNT3A | 100 nM | [6][7][8] |

| This compound | Mouse L cells | β-catenin Stabilization | WNT3A | 50 nM | [8] |

| This compound | HEK293-TB | TOPbrite dual-luciferase | Exogenous WNT3A | ~100 nM | [3] |

Experimental Protocol: TCF/LEF Luciferase Reporter Assay

This protocol details the steps to determine the IC50 of this compound using a TCF/LEF-driven luciferase reporter assay in HEK293 cells. This assay measures the transcriptional activity of β-catenin.[9][10]

Materials and Reagents

-

HEK293 cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutive promoter driving Renilla luciferase (e.g., pRL-TK)

-

Transfection reagent (e.g., Lipofectamine™ 3000)

-

Recombinant WNT3A protein

-

This compound peptide

-

96-well white, clear-bottom cell culture plates

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Experimental Workflow

Step-by-Step Procedure

-

Day 1: Cell Seeding

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well in 100 µL of media.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Day 2: Transfection

-

Prepare a DNA mixture containing the TCF/LEF-Firefly luciferase reporter and the Renilla luciferase control plasmid at a ratio of 10:1.[9]

-

Transfect the cells according to the manufacturer's protocol for your chosen transfection reagent.

-

Incubate for 24 hours.

-

-

Day 3: Treatment and Stimulation

-

Prepare a serial dilution of this compound in serum-free DMEM. A typical concentration range would be from 1 µM down to 1 pM. Include a vehicle-only control (e.g., DMSO or water).

-

Carefully remove the media from the wells.

-

Add 50 µL of the appropriate this compound dilution to each well (in triplicate).

-